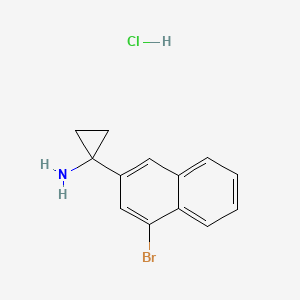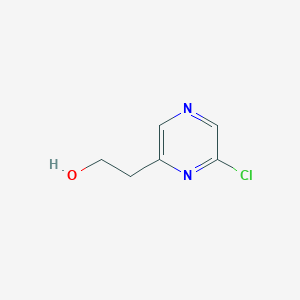
2-(6-Chloropyrazin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Chloropyrazin-2-yl)ethan-1-ol is an organic compound with the molecular formula C6H7ClN2O2 and a molecular weight of 174.58 g/mol. This compound features a pyrazine ring substituted with a chlorine atom at the 6-position and an ethan-1-ol group at the 2-position. It is primarily used in various chemical and pharmaceutical research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Chloropyrazin-2-yl)ethan-1-ol typically involves the reaction of 6-chloropyrazine with ethylene glycol under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2-(6-Chloropyrazin-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ethane derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 2-(6-Chloropyrazin-2-yl)acetaldehyde or 2-(6-Chloropyrazin-2-yl)acetic acid.
Reduction: 2-(6-Chloropyrazin-2-yl)ethane.
Substitution: 2-(6-Aminopyrazin-2-yl)ethan-1-ol or 2-(6-Thiopyrazin-2-yl)ethan-1-ol.
科学的研究の応用
2-(6-Chloropyrazin-2-yl)ethan-1-ol is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 2-(6-Chloropyrazin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The chlorine and hydroxyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
2-(6-Bromopyrazin-2-yl)ethan-1-ol: Similar structure but with a bromine atom instead of chlorine.
2-(6-Fluoropyrazin-2-yl)ethan-1-ol: Contains a fluorine atom in place of chlorine.
2-(6-Methylpyrazin-2-yl)ethan-1-ol: Features a methyl group instead of chlorine.
Uniqueness: 2-(6-Chloropyrazin-2-yl)ethan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs .
特性
分子式 |
C6H7ClN2O |
|---|---|
分子量 |
158.58 g/mol |
IUPAC名 |
2-(6-chloropyrazin-2-yl)ethanol |
InChI |
InChI=1S/C6H7ClN2O/c7-6-4-8-3-5(9-6)1-2-10/h3-4,10H,1-2H2 |
InChIキー |
QWEBGLHXUHNSNN-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C=N1)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
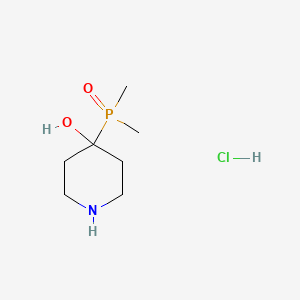


![4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane](/img/structure/B13452970.png)
![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)
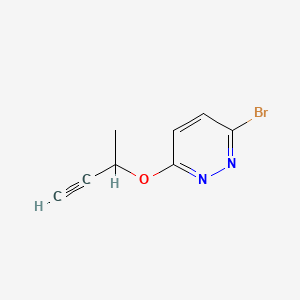

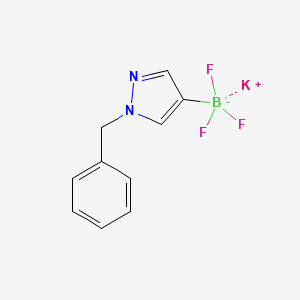
![2-amino-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13453003.png)
![3-Thia-9-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13453024.png)
